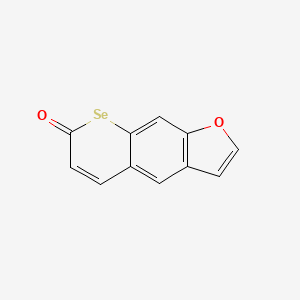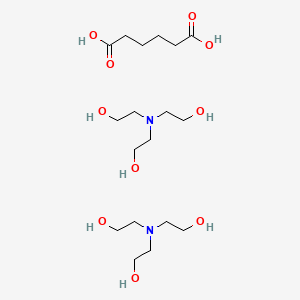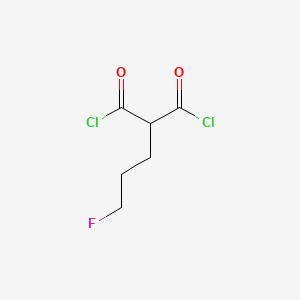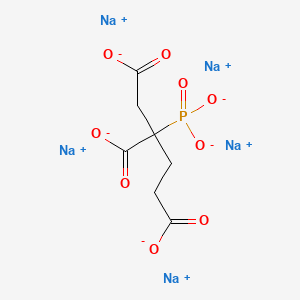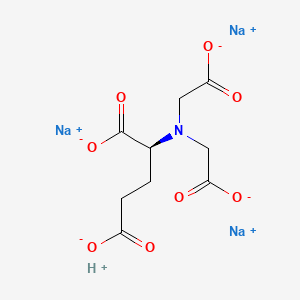
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate is a synthetic chelating agent derived from the amino acid glutamate. It is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications. This compound is particularly valued for its biodegradability and environmental compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining an alkaline environment and controlling the temperature to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction systems, low-pressure and low-temperature conditions, and the use of inexpensive raw materials. The crude reaction solutions are often used directly in subsequent steps to avoid complex isolation procedures .
Chemical Reactions Analysis
Types of Reactions
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as calcium and magnesium.
Substitution: Can participate in substitution reactions where its carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and acids (e.g., hydrochloric acid) under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions are typically metal complexes, which are used in various applications such as water treatment and detergents .
Scientific Research Applications
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate involves its ability to chelate metal ions. The compound’s carboxylate groups bind to metal ions, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions, thereby stabilizing the solution .
Comparison with Similar Compounds
Similar Compounds
Trisodium dicarboxymethyl alaninate: Another chelating agent with similar properties but derived from alanine instead of glutamate.
N,N-bis(carboxylatomethyl)alanine trisodium salt: Known for its biodegradability and environmental compatibility, similar to trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate.
Uniqueness
This compound is unique due to its origin from L-glutamic acid, which imparts specific binding properties and environmental benefits. Its ability to form highly stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring stringent metal ion control .
Properties
CAS No. |
63998-93-6 |
|---|---|
Molecular Formula |
C9H10NNa3O8 |
Molecular Weight |
329.15 g/mol |
IUPAC Name |
trisodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C9H13NO8.3Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3/t5-;;;/m0.../s1 |
InChI Key |
DIGMEYCLSQUNNC-BHRFRFAJSA-K |
Isomeric SMILES |
[H+].C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
[H+].C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


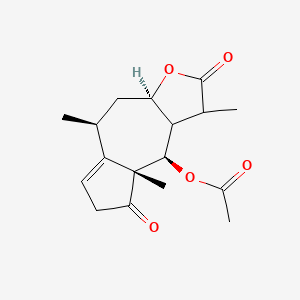

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
